molecular formula C14H5F4NO2 B056102 N-Phenyltetrafluorophthalimide CAS No. 116508-58-8

N-Phenyltetrafluorophthalimide

Cat. No.: B056102
CAS No.: 116508-58-8
M. Wt: 295.19 g/mol
InChI Key: NIPHRIDFYCSLRP-UHFFFAOYSA-N
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Description

N-Phenyltetrafluorophthalimide is a highly versatile and valuable fluorinated building block in advanced organic synthesis and materials science research. Its primary research value lies in its role as a precursor for introducing the phthalimide protecting group, particularly in the synthesis of amines and amino acids, where it facilitates the controlled deprotection under mild conditions. The electron-withdrawing nature of the tetrafluoro substituents significantly enhances the reactivity of the imide carbonyl groups, making it a superior electrophile compared to its non-fluorinated analog. This heightened electrophilicity is exploited in nucleophilic substitution reactions, enabling the efficient synthesis of complex molecular architectures.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPHRIDFYCSLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332854
Record name N-Phenyltetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116508-58-8
Record name N-Phenyltetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Tetrachloro-N-Phenylphthalimide

The initial step condenses tetrachlorophthalic anhydride with aniline in glacial acetic acid under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups.

Example Protocol:

  • Reactants: Tetrachlorophthalic anhydride (300 g, 1.05 mol), aniline (100 g, 1.08 mol), glacial acetic acid (3.75 L).

  • Conditions: Reflux at 114°C for 6.5 hours under stirring.

  • Workup: Cooling, filtration, washing with cold water, and vacuum drying.

  • Yield: 366 g (96%) of tetrachloro-N-phenylphthalimide, melting point 274–275°C.

This intermediate’s structure was confirmed by gas chromatography/mass spectrometry (GC/MS), showing a molecular ion peak at m/z 366.

Fluorination with Potassium Fluoride

The chlorinated imide undergoes halogen exchange using potassium fluoride (KF) in sulfolane, a dipolar aprotic solvent. Phase-transfer catalysts (e.g., tributylhexadecylphosphonium bromide) enhance reactivity by solubilizing KF.

Optimized Conditions:

ParameterValue
KF stoichiometry3.3 moles per mole of imide
Catalyst loading4 g per 100 g imide
Temperature145–159°C
Reaction time12.3 hours
AtmosphereNitrogen
Yield74% (crude)

Post-fluorination, the product is isolated by hot filtration, acetone washing, and recrystallization. The patent notes that anhydrous conditions are critical to preventing hydrolysis side reactions.

One-Pot Condensation of Tetrafluorophthalic Anhydride

Recent studies bypass chlorinated precursors by directly reacting tetrafluorophthalic anhydride with aniline. This method simplifies synthesis but faces challenges in regioselectivity and purity.

Solvent and Stoichiometry Effects

Glacial acetic acid or dimethylformamide (DMF) serves as the solvent, with triethylamine often added to neutralize acidic byproducts.

General Procedure:

  • Reactants: Tetrafluorophthalic anhydride (1.8 mmol), aniline (1.5 mmol).

  • Conditions: Reflux in glacial acetic acid (11 mL) for 3 hours.

  • Workup: Evaporation under reduced pressure, recrystallization from ethanol.

  • Yield: 49–81%, depending on the amine substituent.

Substituting acetic acid with DMF reduces acetylation side reactions but requires higher temperatures (100–120°C).

Structural Characterization

NMR spectroscopy confirms successful imide formation:

  • ¹H NMR ([D₆]DMSO): δ 7.96 (s, 1H, NH), 8.10 (brs, 3H, NH₃).

  • ¹³C NMR : Peaks at 114.30 ppm (C3a, C7a) and 162.86 ppm (C=O).

Elemental analysis aligns with theoretical values (e.g., C 50.59%, H 2.70%, N 5.36%), validating purity.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterFluorination RouteCondensation Route
Starting materialTetrachlorophthalic anhydrideTetrafluorophthalic anhydride
Steps21
Yield74–96%49–81%
Key challengeAnhydrous conditionsRegioselectivity
ScalabilityIndustrial (>100 g batches)Lab-scale (<10 g)

The fluorination method’s higher yield makes it preferable for large-scale production, whereas the condensation route suits rapid small-scale synthesis.

Reaction Optimization and Mechanistic Insights

Role of Phase-Transfer Catalysts

Tributylhexadecylphosphonium bromide increases fluorination rates by facilitating KF dissolution in sulfolane. Kinetic studies suggest a SNAr mechanism , where fluoride displaces chloride at electron-deficient aromatic positions.

Solvent Selection

Sulfolane outperforms DMF or acetonitrile due to its high dielectric constant (ε = 43.3) and thermal stability. Polar solvents stabilize transition states, accelerating halogen exchange.

Hydrolysis Side Reactions

Residual moisture converts the imide to tetrafluorophthalic acid. To mitigate this, the patent recommends drying KF at 300°C and maintaining a nitrogen atmosphere.

Applications and Derivative Synthesis

This compound’s electron-withdrawing fluorine atoms make it a versatile precursor:

  • Pharmaceuticals : Converted to 2,3,4,5-tetrafluorobenzoic acid (TFBA), a bactericide intermediate.

  • Antiangiogenic agents : Derivatives like 13 inhibit vascular endothelial growth factor (VEGF) in cancer therapy.

  • Polymer chemistry : Serves as a monomer for heat-resistant polyimides.

Chemical Reactions Analysis

Types of Reactions

N-Phenyltetrafluorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceuticals

N-Phenyltetrafluorophthalimide is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer properties. The fluorine atoms contributed to increased lipophilicity, improving cell membrane permeability and enhancing therapeutic efficacy against specific cancer cell lines .

Agrochemicals

In agrochemistry, this compound serves as a key building block for the synthesis of herbicides and pesticides. Its stability under environmental conditions makes it an attractive candidate for developing long-lasting agricultural chemicals.

Data Table: Applications in Agrochemicals

Compound TypeApplicationEfficacy
HerbicidesWeed controlHigh
PesticidesInsect repellentsModerate
FungicidesFungal infection preventionHigh

Case Study:
Research indicates that formulations containing this compound demonstrated improved effectiveness against resistant weed species, leading to enhanced crop yields in controlled trials .

Materials Science

The compound's properties lend themselves well to applications in materials science, particularly in the development of high-performance polymers and coatings. Its thermal stability allows for use in environments with extreme temperatures.

Data Table: Properties of this compound-Based Materials

PropertyValue
Thermal Stability>300°C
Chemical ResistanceExcellent
Mechanical StrengthHigh

Case Study:
A recent investigation into polymer composites revealed that incorporating this compound significantly enhanced mechanical properties and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-Phenyltetrafluorophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Phenyltetrafluorophthalimide belongs to a broader class of N-substituted phthalimides. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of N-Substituted Phthalimides

Compound Name Substituents Key Properties & Applications CAS Number Synthesis Highlights
This compound Tetrafluoro High thermal stability, electron-withdrawing fluorine groups; used in polymer synthesis . 116508-58-8 Fluorination of tetrachlorophthalic anhydride (86% yield) .
N-Phenylphthalimide None (parent) Enzyme inhibition (phosphatases, proteases); precursor for heterocycles and polymers . 520-03-6 Standard imidation of phthalic anhydride.
3-Chloro-N-phenyl-phthalimide Chloro Monomer for polyimides; requires high purity for polymerization . N/A Not explicitly detailed in literature .
N-(Phenylthio)phthalimide Thio (S-phenyl) Sulfenylating reagent in organic transformations; higher nucleophilicity due to sulfur . N/A Commercial availability (98% purity) .
N-(2-Pyridylmethyl)phthalimide Pyridylmethyl Enhanced coordination capacity for metal complexes; structural studies via crystallography . N/A Synthesized via substitution reactions .

Key Findings:

Electronic Effects : Fluorine substituents in this compound impart strong electron-withdrawing effects, enhancing its reactivity in electrophilic substitutions compared to the chloro analog .

Thermal Stability: Fluorinated derivatives exhibit superior thermal stability over non-halogenated counterparts like N-Phenylphthalimide, making them suitable for high-temperature polymer applications .

Synthetic Utility: Thio- and seleno-phthalimides (e.g., N-(Phenylthio)phthalimide) are preferred in sulfenylation reactions, whereas pyridylmethyl derivatives enable metal coordination in catalysis .

Biological Activity

N-Phenyltetrafluorophthalimide is a compound belonging to the phthalimide family, which has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anticonvulsant, and potential anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its tetrafluoro-substituted phthalimide structure, which enhances its lipophilicity and biological activity. The presence of fluorine atoms contributes to its unique chemical properties, making it a candidate for various therapeutic applications.

Antiproliferative Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, an evaluation of multiple phthalimide derivatives showed that certain compounds significantly inhibited the proliferation of HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells. The incorporation of methyl groups at specific positions on the phthalimide ring was found to enhance these effects, particularly against HeLa cells, where some compounds reduced cell proliferation by approximately 40% without affecting normal fibroblast cells (3T3) significantly .

Table 1: Antiproliferative Effects of Phthalimide Derivatives

CompoundCell LineProliferation Inhibition (%)Selectivity Against Normal Cells
E1HeLa40Yes (96% proliferation)
E114T149.80No (decreased normal cell viability)
C8HeLa40.37Yes (87% proliferation)

The mechanism through which this compound exerts its biological effects has been investigated using molecular docking studies. These studies indicated that phthalimide derivatives interact with key enzymes such as DNA methyltransferase 1 (DNMT1), suggesting that they may inhibit cancer cell growth through epigenetic modulation . This interaction is facilitated by non-covalent interactions, including hydrogen bonds and π-stacking interactions with specific amino acid residues in DNMT1.

Anticonvulsant Activity

In addition to anticancer properties, phthalimide derivatives have shown promise in anticonvulsant activity. A study evaluated several analogs for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Some derivatives exhibited superior protection compared to the standard anticonvulsant drug phenytoin, indicating their potential as therapeutic agents for epilepsy .

Table 2: Anticonvulsant Activity of Phthalimide Derivatives

CompoundPTZ Model Protection (%)MES Model Protection (%)
Compound 3100100
Compound 99085

Potential Clinical Applications

The biological activities of this compound derivatives suggest their potential as clinical candidates for treating various conditions:

  • Hepatocellular Carcinoma (HCC) : Novel amino-trifluoro-phthalimide analogs have shown effectiveness in reducing tumor development in animal models of HCC, indicating a promising avenue for further research in liver cancer treatments .
  • Antimicrobial and Anti-inflammatory Effects : Phthalimide analogs have also been reported to possess antimicrobial properties, making them candidates for developing new antibiotics or anti-inflammatory drugs .

Case Studies

Several case studies have highlighted the efficacy of phthalimide derivatives in preclinical settings:

  • Study on Hepatocellular Carcinoma : In a transgenic mouse model treated with this compound analogs, significant reductions in liver tumor incidence and size were observed compared to control groups, supporting the compound's potential as an anticancer agent .
  • Anticonvulsant Efficacy : In vivo models demonstrated that selected phthalimide derivatives not only increased seizure thresholds but also provided complete protection against induced seizures in both PTZ and MES models .

Q & A

Q. How can researchers enhance the reproducibility of studies involving this compound?

  • Methodological Answer : Follow FAIR data principles:
  • Metadata : Document synthetic procedures (MIABiotech templates), instrument calibration dates, and raw data repositories (e.g., Zenodo).
  • Collaboration : Share reference standards via platforms like Sigma-Aldrich’s CertiPUR® program. Publish negative results to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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